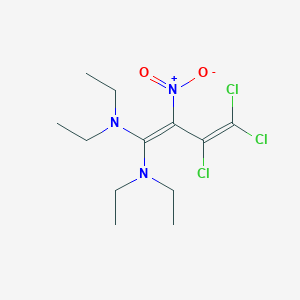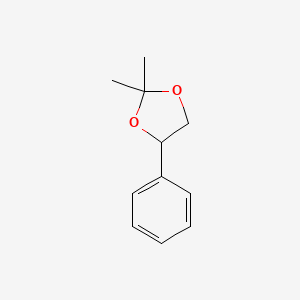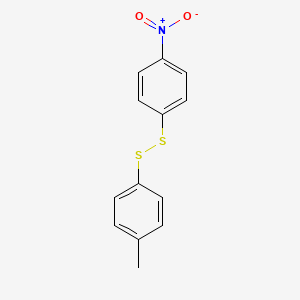
D-Valyl-L-valine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valyl-L-valine hydrochloride: is a dipeptide compound composed of two valine amino acids, one in the D-configuration and the other in the L-configuration, with a hydrochloride group attached. Its chemical formula is C10H21ClN2O3 and it has a molecular weight of 252.743 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Microbial Preparation: One of the most promising methods for preparing D-valine, a component of D-Valyl-L-valine hydrochloride, is through microbial processes.
Chemical Synthesis: The chemical synthesis of this compound can involve the coupling of D-valine and L-valine using peptide bond formation techniques, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for D-valine, and by extension this compound, often leverage microbial processes due to their high stereo selectivity, mild reaction conditions, and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction:
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the amino and carboxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution Reagents: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while substitution reactions may produce various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: D-Valyl-L-valine hydrochloride is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme specificity and activity, particularly in the context of peptide bond formation and hydrolysis.
Medicine:
Drug Development: this compound is explored for its potential in developing new pharmaceuticals, especially those targeting specific peptide receptors or enzymes.
Industry:
Biotechnology: The compound finds applications in biotechnology, including the development of novel biomaterials and biocatalysts.
Wirkmechanismus
The mechanism by which D-Valyl-L-valine hydrochloride exerts its effects is primarily through its interaction with enzymes and receptors involved in peptide synthesis and hydrolysis. The compound can act as a substrate or inhibitor, influencing the activity of these biological molecules. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme studies or drug development.
Vergleich Mit ähnlichen Verbindungen
L-Valyl-L-valine: A dipeptide composed of two L-valine molecules.
D-Valyl-D-valine: A dipeptide composed of two D-valine molecules.
L-Valyl-L-leucine: A dipeptide composed of L-valine and L-leucine.
L-Valyl-L-tyrosine: A dipeptide composed of L-valine and L-tyrosine.
Uniqueness: D-Valyl-L-valine hydrochloride is unique due to its combination of D- and L-valine, which imparts distinct stereochemical properties. This dipeptide can exhibit different biological activities and interactions compared to its counterparts composed solely of D- or L-valine.
Eigenschaften
CAS-Nummer |
6306-55-4 |
|---|---|
Molekularformel |
C10H21ClN2O3 |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15;/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15);1H |
InChI-Schlüssel |
QLLCRPBEFWDGJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



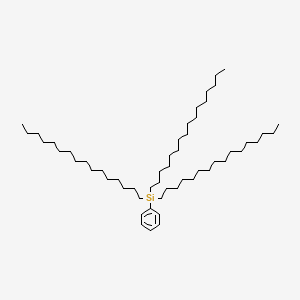
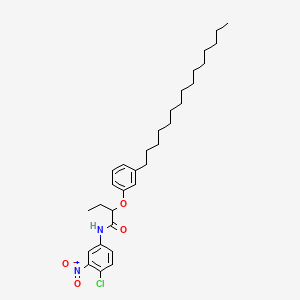
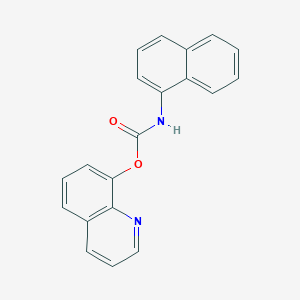

![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
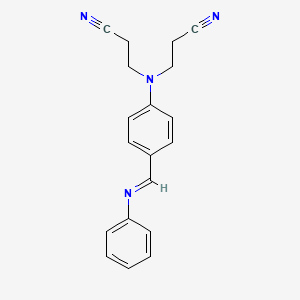

![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
